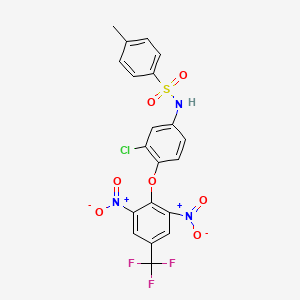

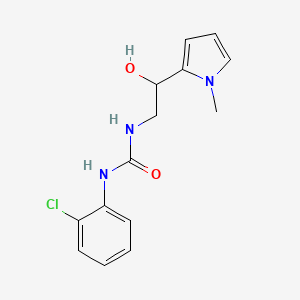

N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C20H13ClF3N3O8S. It contains a variety of functional groups, including a chloro group, a trifluoromethyl group, a phenoxy group, and a sulfonamide group.Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 409.0±45.0 °C and a predicted density of 1.631±0.06 g/cm3 . Its pKa is predicted to be 2.91±0.10 .Applications De Recherche Scientifique

Synthesis and Structural Features

The compound N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)-4-methylbenzenesulfonamide has been a subject of scientific interest for its structural and synthetic characteristics. Researchers have explored various sulfonamide derivatives, focusing on their synthesis, molecular structure, and potential applications. For instance, Nikonov et al. (2019) synthesized N-[(2-(Trimethylsilyl)oxy)phenyl]-4-methylbenzenesulfonamide and N-[(2-trimethylsilyloxy)phenyl]-4-chlorobenzenesulfonamide, examining their structures through X-ray crystal analysis and DFT calculations, indicating a possible self-association in solutions as shown by FTIR-spectroscopy (Nikonov et al., 2019).

Chemical Reactions and Derivatives

The chemical reactivity of related sulfonamide compounds has been investigated, shedding light on their potential in creating novel chemical entities. For example, Drozdova and Mirskova (2001) studied the formation of N-[1-4-Methoxyphenyl-2-phenyl-2,2-dichloroethyl]arenesulfonamides through catalytic reactions involving N-(2-phenyl-2,2-dichloroethylidene)-4-chlorobenzenesulfonamide and anisole (Drozdova & Mirskova, 2001). Additionally, Rozentsveig et al. (2008) delved into the regioselectivity of N-(polychloroethylidene)-sulfonamides with pyrroles, contributing to the understanding of the reaction mechanisms and the influence of substituents on the electrophile molecule (Rozentsveig et al., 2008).

Analytical and Synthetic Methods

The compound and its derivatives have been central to the development of novel analytical methods and synthetic routes. Doshi and Edwards (1979) discovered that 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid rapidly reacts with primary amines, leading to the development of a method for analyzing amines such as catecholamines and histamines using gas chromatography with electron-capture detection (Doshi & Edwards, 1979). In another study, Sipyagin et al. (2004) focused on the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2,6-dinitrobenzene, exploring nucleophilic substitution reactions that introduce N - and S -containing groups into the benzene ring, showcasing the synthetic versatility of these compounds (Sipyagin et al., 2004).

Propriétés

IUPAC Name |

N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF3N3O7S/c1-11-2-5-14(6-3-11)35(32,33)25-13-4-7-18(15(21)10-13)34-19-16(26(28)29)8-12(20(22,23)24)9-17(19)27(30)31/h2-10,25H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXOYAJMEWFQCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF3N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2599748.png)

![6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid](/img/structure/B2599754.png)

![Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2599755.png)

![[(Z)-[3-(Acetylcarbamoyl)-6-bromochromen-2-ylidene]amino] acetate](/img/structure/B2599756.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2599764.png)

![N-[(2-Chlorophenyl)-(3-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2599768.png)

![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2599769.png)

![3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2599770.png)